molecular formula C18H32N4O4 B13767225 [(1,4-Dimethylcyclohexane-1,3-diyl)bis(methanediylimino)]bis{[(propan-2-ylideneamino)oxy]methanone} CAS No. 68425-98-9

[(1,4-Dimethylcyclohexane-1,3-diyl)bis(methanediylimino)]bis{[(propan-2-ylideneamino)oxy]methanone}

Cat. No.: B13767225
CAS No.: 68425-98-9
M. Wt: 368.5 g/mol
InChI Key: ALWXSPGJVQHGED-UHFFFAOYSA-N
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Description

This compound is a highly specialized derivative of 2-propanone (acetone) featuring a complex oxime-carbamate-cyclohexyl scaffold. Its structure includes:

  • Core: A 2-propanone backbone, functionalized with an oxime group (O-substituted) at the carbonyl carbon.
  • Substituents: A cyclohexyl ring substituted with three methyl groups (1,3,3-trimethyl), a carbamate linkage (formed via a [[(1-methylethylidene)amino]oxy]carbonyl group), and an additional aminomethyl chain.

Its structural complexity implies applications in pharmaceuticals or agrochemicals, where such scaffolds often target enzymes or receptors.

Properties

CAS No.

68425-98-9

Molecular Formula

C18H32N4O4

Molecular Weight

368.5 g/mol

IUPAC Name

(propan-2-ylideneamino) N-[[1,4-dimethyl-3-[[(propan-2-ylideneamino)oxycarbonylamino]methyl]cyclohexyl]methyl]carbamate

InChI

InChI=1S/C18H32N4O4/c1-12(2)21-25-16(23)19-10-15-9-18(6,8-7-14(15)5)11-20-17(24)26-22-13(3)4/h14-15H,7-11H2,1-6H3,(H,19,23)(H,20,24)

InChI Key

ALWXSPGJVQHGED-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NCC1(CC(CC(C1)(C)C)NC(=O)ON=C(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. The key steps include:

    Formation of the Cyclohexyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Addition: Introduction of the amino and oxime groups through reactions with suitable reagents such as amines and hydroxylamine derivatives.

    Final Assembly: Coupling of the intermediate compounds under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halides or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other interactions, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related molecules:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Bioactivity/Applications Source
Target Compound C₂₂H₃₅N₅O₅ Oxime-carbamate-cyclohexyl scaffold Hypothesized enzyme inhibition (e.g., HDACs, kinases) N/A
1-Propanone, 1-[2-methyl-5-(1-methylethyl)cyclohexyl] (CAS: 71617-13-5) C₁₃H₂₄O Cyclohexyl-substituted propanone; lacks oxime/carbamate Fragrance intermediate; limited bioactivity reported
1-Propanone, 1-[4-(trifluoromethyl)-2-pyridinyl]-, O-[(2-chlorophenyl)methyl]oxime C₁₆H₁₄ClF₃N₂O Trifluoromethylpyridine core; chlorophenyl-oxime Insecticide candidate (similar to pyrethroids)
Aglaithioduline (vs. SAHA) N/A ~70% structural similarity to SAHA (HDAC inhibitor) Predicted HDAC8 inhibition; anti-cancer potential
Cyclopropanecarboxylate (2-isopropyl-5-methyl-cyclohexyl)-amide C₁₄H₂₅NO Cyclohexyl-amide; cyclopropane carbonyl Food additive (flavoring agent); low toxicity

Key Observations :

Structural Complexity : The target compound’s oxime-carbamate-cyclohexyl architecture distinguishes it from simpler analogs like 1-[2-methyl-5-(1-methylethyl)cyclohexyl]propan-1-one, which lacks functional groups critical for bioactivity .

Bioactivity Correlation : Compounds with oxime groups (e.g., the trifluoromethylpyridine derivative in ) often exhibit pesticidal or antimicrobial activity. However, the target’s carbamate moiety may enable unique interactions with serine hydrolases or proteases.

Similarity Indexing : Computational methods (e.g., Tanimoto coefficient) reveal that even ~70% structural similarity (as seen with aglaithioduline and SAHA) can predict overlapping bioactivity, though exceptions exist due to stereochemical or electronic differences .

NMR Profile Comparisons : As demonstrated in , compounds with similar NMR shifts (e.g., coupling constants of oxime protons) may share stereochemical configurations, aiding in structural validation.

Limitations of Structural Similarity :

  • Bioisosteric Replacements: Minor substitutions (e.g., replacing carbamate with amide) can drastically alter pharmacokinetics or toxicity .
  • Information Loss : Molecular descriptors (e.g., Morgan fingerprints) may overlook 3D conformational nuances critical for target binding .

Research Implications

The target compound’s hybrid oxime-carbamate structure positions it as a candidate for:

  • Drug Discovery: Potential inhibition of HDACs or kinases, leveraging the cyclohexyl group for hydrophobic binding and the oxime for metal coordination.
  • Agrochemical Development : Structural parallels with pyridine-oxime insecticides () suggest pesticidal utility, though carbamate stability must be assessed.

Further studies should prioritize:

  • Synthetic Optimization : Scaling the multi-step synthesis (e.g., oxime formation, carbamate coupling) .
  • In Silico Screening : Using Tanimoto or Dice metrics to predict off-target effects .
  • In Vitro Assays : Validating HDAC or kinase inhibition relative to SAHA-like compounds .

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